Ethyl methanesulfonate is an organosulfur compound with the chemical formula CH₃SO₃C₂H₅. It is a colorless liquid classified as an alkylating agent and is widely recognized for its role as a potent mutagen in experimental genetics. Ethyl methanesulfonate is the ethyl ester of methanesulfonic acid and has been utilized primarily in biochemical research to induce mutations for various studies, particularly in model organisms such as Drosophila (fruit flies) and Caenorhabditis elegans (nematodes) .
EMS acts as a mutagen by alkylating DNA. The ethyl group from EMS transfers to nitrogen atoms in guanine bases within DNA, causing mispairing during replication and leading to mutations []. This allows researchers to study the effects of mutations on various biological processes.
Ethyl methanesulfonate acts primarily as an alkylating agent, meaning it can transfer an ethyl group to nucleophilic sites, such as DNA bases. The most significant reaction involves the alkylation of guanine, resulting in the formation of O6-ethylguanine. This abnormal base can lead to mispairing during DNA replication, often resulting in G:C to A:T transitions .
Additionally, ethyl methanesulfonate hydrolyzes in aqueous environments, producing ethanol and methanesulfonic acid. Its stability varies with pH; it has a longer half-life in neutral to acidic conditions, making it crucial to manage its disposal properly .
Ethyl methanesulfonate is recognized for its mutagenic, teratogenic, and carcinogenic properties. It induces random mutations in DNA, primarily through nucleotide substitutions. The mutation rate can vary significantly based on the organism and conditions but typically ranges from to mutations per gene without causing substantial cell death . Its ability to induce point mutations makes it a valuable tool in genetic studies, particularly for examining DNA repair mechanisms and mutational spectra .
The synthesis of ethyl methanesulfonate was first reported by German chemist O. C. Billeter in 1905. The compound is typically prepared through the reaction of methanesulfonic anhydride with ethanol . Other methods may involve the direct esterification of methanesulfonic acid with ethanol under acidic conditions.
Ethyl methanesulfonate serves primarily as a model alkylating agent in biochemical and genetic research. Its applications include:
Due to its hazardous nature, ethyl methanesulfonate is produced exclusively for research purposes and is handled under strict safety protocols.
Research indicates that ethyl methanesulfonate interacts with various biological molecules, notably nucleophiles such as amino acids and nucleotides. Its capacity to alkylate nucleophilic sites leads to significant alterations in DNA structure, which can trigger cellular responses aimed at repairing the damage or leading to cell death if the damage is irreparable . Studies have also shown that EMS can induce mitotic recombination in yeast, suggesting a complex interplay between mutagenesis and cellular repair mechanisms .
Ethyl methanesulfonate shares similarities with several other alkylating agents. Here are some notable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl methanesulfonate | CH₃SO₃CH₃ | Less potent than ethyl methanesulfonate; used similarly |
Dimethyl sulfate | (CH₃O)₂SO₂ | Highly toxic; broader reactivity but similar mechanism |
N-Nitroso-N-methylurea | C₃H₈N₂O₃ | Induces different types of mutations; not sulfonic acid derivative |
Sulfur mustard (Mustard gas) | C₄H₈Cl₂S | Known for its use as a chemical warfare agent; strong alkylating properties |
Uniqueness of Ethyl Methanesulfonate: Ethyl methanesulfonate is particularly valued for its ability to induce specific types of point mutations while being less toxic than some other alkylating agents like sulfur mustard. Its controlled use in laboratory settings allows researchers to study genetic mutations without overwhelming cytotoxicity .
Irritant;Health Hazard